4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide 4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17284306
InChI: InChI=1S/C19H18NO.HI/c1-20-14-13-16(18-5-3-4-6-19(18)20)10-7-15-8-11-17(21-2)12-9-15;/h3-14H,1-2H3;1H/q+1;/p-1/b10-7+;
SMILES:
Molecular Formula: C19H18INO
Molecular Weight: 403.3 g/mol

4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide

CAS No.:

Cat. No.: VC17284306

Molecular Formula: C19H18INO

Molecular Weight: 403.3 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide -

Specification

Molecular Formula C19H18INO
Molecular Weight 403.3 g/mol
IUPAC Name 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolin-1-ium;iodide
Standard InChI InChI=1S/C19H18NO.HI/c1-20-14-13-16(18-5-3-4-6-19(18)20)10-7-15-8-11-17(21-2)12-9-15;/h3-14H,1-2H3;1H/q+1;/p-1/b10-7+;
Standard InChI Key KBCWEXAFMMQCAN-HCUGZAAXSA-M
Isomeric SMILES C[N+]1=CC=C(C2=CC=CC=C21)/C=C/C3=CC=C(C=C3)OC.[I-]
Canonical SMILES C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.[I-]

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a 1-methylquinolinium core, where the nitrogen atom is quaternized with a methyl group, conferring a permanent positive charge. At the 4-position of the quinoline ring, a methoxystyryl substituent (C₆H₄-OCH₃-CH=CH-) is attached, contributing to its planar, conjugated system. The iodide counterion balances the charge, enhancing solubility in polar solvents .

Key Structural Features:

  • Quinolinium Core: A bicyclic structure comprising a benzene ring fused to a pyridine ring, methylated at position 1.

  • Methoxystyryl Group: A styrene derivative with a methoxy substituent at the para position, enabling π-π interactions with biological targets.

  • Iodide Counterion: Stabilizes the cationic quinolinium moiety and modulates solubility .

PropertyValueSource
Molecular Weight~415.26 g/mol (Calculated)
Melting PointNot Reported
SolubilityPolar solvents (e.g., DMSO)
StabilityHygroscopic; store at RT

The absence of melting point data underscores the need for further characterization.

Synthesis and Optimization

Synthetic Pathways

The primary route involves a nucleophilic substitution reaction:

  • Reactants: 4-Methoxystyryl bromide and 1-methylquinoline.

  • Conditions: Conducted in sulfolane or dimethylformamide (DMF) with a base (e.g., K₂CO₃) at 50–80°C for 12–24 hours.

  • Mechanism: The bromide leaving group is displaced by the quinoline’s nitrogen, forming the quaternary ammonium center.

Reaction Equation:
1-Methylquinoline+4-Methoxystyryl BromideBase4-(4-Methoxystyryl)-1-methylquinolin-1-ium Iodide\text{1-Methylquinoline} + \text{4-Methoxystyryl Bromide} \xrightarrow{\text{Base}} \text{4-(4-Methoxystyryl)-1-methylquinolin-1-ium Iodide}

Purification and Yield

Crude product is precipitated using anhydrous ether, followed by recrystallization from ethanol/water mixtures. Reported yields exceed 85%, though purity assessments via HPLC are advised .

Biological Activity and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria, including MRSA and VRE, with minimum inhibitory concentrations (MICs) comparable to clinical antibiotics like vancomycin .

Bacterial StrainMIC (μg/mL)Reference
MRSA2–4
VRE4–8
E. coli (NDM-1)8–16

Mechanistic Insights:

  • FtsZ Inhibition: Disrupts GTPase activity and polymerization of FtsZ, a protein critical for bacterial cell division .

  • Membrane Disruption: Electrostatic interactions with microbial membranes facilitate iodine release, inducing oxidative damage.

Structure-Activity Relationships (SAR)

Modifications to the quinolinium scaffold significantly impact bioactivity:

DerivativeStructural ChangeEffect on Activity
2-(4-Methoxystyryl)-1-MeQnSubstituent at position 2Reduced antimicrobial potency
5-Amino-1-MeQnAmino group at position 5Improved solubility

The 4-methoxystyryl group optimizes membrane penetration and target binding, underscoring its importance .

HazardPrecaution
H302 (Oral toxicity)Avoid ingestion
H315 (Skin irritation)Use gloves
H319 (Eye irritation)Wear goggles

Storage at room temperature in airtight containers is recommended .

Comparative Analysis with Analogues

Quinolinium derivatives share structural motifs but differ in functionalization:

CompoundKey FeatureApplication
4-(Ethoxycarbonyl)-1-MeQnEthoxycarbonyl groupFluorescent probes
4-Methyl-1-propylquinoliniumPropyl chainAntimicrobial research

The target compound’s methoxy group enhances bioavailability compared to ethyl or propyl derivatives .

Future Directions

Further research should prioritize:

  • In Vivo Toxicity Studies: Assess pharmacokinetics and safety profiles.

  • Resistance Mitigation: Evaluate propensity to induce bacterial resistance.

  • Formulation Development: Enhance stability and delivery via nanoencapsulation.

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